molecular formula C19H26N2 B1619397 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl- CAS No. 3081-01-4

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-

Cat. No. B1619397
CAS RN: 3081-01-4
M. Wt: 282.4 g/mol
InChI Key: UHJVLUYSDYOULM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl-” has been studied extensively. One method involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone over copper-based catalysts . The addition of Mn, Ba, and La into the Cu–SiO2 catalyst was found to improve the selectivity towards the desired product .


Molecular Structure Analysis

The molecular formula of “1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl-” is C13H22N2 . The InChI Key is MDDXGELKFXXQDP-UHFFFAOYSA-N. The Canonical SMILES representation is CC©CCC©NC1=CC=C(C=C1)N.


Physical And Chemical Properties Analysis

“1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl-” is a colorless, flammable liquid with a pungent odor. It is insoluble in water . The molecular weight is 206.33 g/mol.

Scientific Research Applications

  • Synthesis of Sulfonamide Derivatives :

    • Research demonstrates the synthesis of sulfonamide derivatives from N,N-dimethyl-1,4-benzenediamine. These derivatives were synthesized using electrochemical oxidation and chemical reactions, showing potential applications in various chemical syntheses and industrial processes (Khazalpour & Nematollahi, 2015).
  • Applications in Polymer and Dye Industries :

    • Phenylenediamines, including 1,4-benzenediamine derivatives, are utilized in the production of polyurethanes and polyamides, showing high tensile strength. These compounds are significant in the photographic and dye industries and are used as antioxidants and antiozonants for rubbers and plastics. Their chemical properties make them valuable in these sectors (Layer, 2000).
  • Electrochemical Studies :

    • Investigations into the electrochemical properties of related compounds, such as N,N-bis[4-(dimethylamino)phenyl]-N,N'-dimethyl-1,3-benzenediamine, have revealed interesting characteristics like ground-state triplets, which can be significant in understanding electron transport mechanisms in molecular systems (Ito et al., 1999).
  • Chemical Derivatization of Electrodes :

    • Derivatives of 1,4-benzenediamine have been used to modify electrode surfaces. This application is important in developing sensors and other electronic devices, indicating the versatility of these compounds in material science (Buchanan et al., 1983).
  • Use in Rubber Industry :

    • N-isopropyl-N′-phenyl-p-phenylenediamine, a closely related compound, is used as a stabilizer in rubber, particularly in tire manufacturing. This application highlights the role of these compounds in enhancing the durability and performance of rubber products (Hawley, 2011).
  • Corrosion Inhibition :

    • Derivatives of 1,4-benzenediamine have been studied for their potential activity as corrosion inhibitors, indicating their use in protecting metals from corrosion, which is crucial in various industries (Wang et al., 2006).

Safety And Hazards

“1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl-” is probably combustible . It can cause temporary incapacitation or residual injury . It should be stored away from sources of ignition . It should be handled with appropriate protective clothing .

properties

IUPAC Name

4-N-(5-methylhexan-2-yl)-1-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-15(2)9-10-16(3)20-18-11-13-19(14-12-18)21-17-7-5-4-6-8-17/h4-8,11-16,20-21H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJVLUYSDYOULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027516
Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl-
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Product Name

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-

CAS RN

3081-01-4
Record name N1-(1,4-Dimethylpentyl)-N4-phenyl-1,4-benzenediamine
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Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine
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Record name N-(5-METHYL-2-HEXYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Randall, RM Bannister - Journal of the American College …, 1990 - journals.sagepub.com
Results: The calculated oral LDso for SANTOFLEX 14 antiozonant was 2100 mg/kg (95% confidence limits 2000-2200 mg/kg). For the doses of 1260, 1580, 2000, 2510 and 3160 mg/kg…
J Nyström - 2018 - diva-portal.org
The vision of the OSPAR Commission and the Convention for the protection of the marine environment in the North-East Atlantic is a clean, healthy and biologically diverse ocean used …
Number of citations: 6 www.diva-portal.org

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